tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1698881-96-7
VCID: VC6985385
InChI: InChI=1S/C18H18N2O3/c1-18(2,3)23-16(21)12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)19-17(20)22/h4-11H,1-3H3,(H,19,22)
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate

CAS No.: 1698881-96-7

Cat. No.: VC6985385

Molecular Formula: C18H18N2O3

Molecular Weight: 310.353

* For research use only. Not for human or veterinary use.

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate - 1698881-96-7

Specification

CAS No. 1698881-96-7
Molecular Formula C18H18N2O3
Molecular Weight 310.353
IUPAC Name tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate
Standard InChI InChI=1S/C18H18N2O3/c1-18(2,3)23-16(21)12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)19-17(20)22/h4-11H,1-3H3,(H,19,22)
Standard InChI Key WPVMUAVVINYWOD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate, reflects its two primary functional groups:

  • A tert-butyl ester at the para position of a benzoic acid derivative.

  • A benzimidazolone (2-oxo-1H-benzimidazole) group attached via a nitrogen atom to the benzene ring.

Molecular Formula and Weight

  • Formula: C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}

  • Molecular weight: 310.35 g/mol .

Structural Features

  • The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and metabolic stability.

  • The benzimidazolone core provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is likely synthesized via alkylation or nucleophilic substitution reactions, leveraging methodologies reported for structurally related esters .

Example Protocol (Hypothetical):

  • Starting Materials:

    • 2-Oxo-1H-benzimidazole (nucleophile).

    • tert-Butyl 4-(bromomethyl)benzoate (electrophile) .

  • Reaction Conditions:

    • Base: Cs2_2CO3_3 (1.4 equivalents) .

    • Solvent: DMF or acetonitrile.

    • Temperature: Room temperature to 50°C.

  • Mechanism:

    • Deprotonation of the benzimidazolone nitrogen by the base.

    • Nucleophilic attack on the bromomethyl group of the benzoate ester.

  • Yield:

    • Analogous reactions report yields of 34.5–98% , depending on steric and electronic factors.

Table 1. Hypothetical Synthesis Conditions and Outcomes

StepReagents/ConditionsYieldPurity (HPLC)
12-Oxo-1H-benzimidazole, DMF, Cs2_2CO3_3, rt, 24h75%95%

Physicochemical Properties

Solubility and Lipophilicity

  • Log P (Predicted): ~3.36 (similar to tert-butyl 4-(bromomethyl)benzoate) .

  • Solubility:

    • Aqueous: <0.1 mg/mL (estimated) .

    • Organic Solvents: High solubility in DMSO, DMF, and dichloromethane.

Spectroscopic Data

  • 1^1H-NMR (Hypothetical):

    • δ 8.0–7.4 ppm (aromatic protons).

    • δ 1.5 ppm (tert-butyl singlet) .

  • MS (ESI): m/z 311.1 [M+H]+^+.

ParameterSpecification
UN Number3261 (Corrosive, Class 8)
Packing GroupIII
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